molecular formula C20H16FN3O4S2 B12371392 ERK2/p38|A MAPK-IN-1

ERK2/p38|A MAPK-IN-1

Cat. No.: B12371392
M. Wt: 445.5 g/mol
InChI Key: PCKXVDUIUFNAJD-UHFFFAOYSA-N
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Description

ERK2/p38|A MAPK-IN-1 is a potent and selective inhibitor of the extracellular signal-regulated kinase 2 (ERK2) and p38 mitogen-activated protein kinase (MAPK). This compound is known for its ability to bind to the allosteric site of ERK2 and p38 MAPK, making it a valuable tool in the study of these kinases and their roles in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK2/p38|A MAPK-IN-1 involves several steps, starting with the preparation of the core benzothiazole structure. This is typically achieved through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then further functionalized through various substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

ERK2/p38|A MAPK-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications. These derivatives retain the core inhibitory activity against ERK2 and p38 MAPK but may exhibit different pharmacokinetic and pharmacodynamic properties .

Mechanism of Action

ERK2/p38|A MAPK-IN-1 exerts its effects by binding to the allosteric site of ERK2 and p38 MAPK. This binding inhibits the catalytic activity of these kinases, preventing the phosphorylation of downstream targets. The inhibition of ERK2 and p38 MAPK disrupts key signaling pathways involved in cell proliferation, differentiation, and stress responses . The molecular targets of this compound include various proteins involved in these pathways, such as transcription factors and other kinases .

Properties

Molecular Formula

C20H16FN3O4S2

Molecular Weight

445.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H16FN3O4S2/c1-26-15-7-13-17(8-16(15)27-2)30-20(23-13)24-19(25)14-10-29-18(22-14)9-28-12-5-3-11(21)4-6-12/h3-8,10H,9H2,1-2H3,(H,23,24,25)

InChI Key

PCKXVDUIUFNAJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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